molecular formula C12H8BrF2N B2883707 2-Bromo-6-[difluoro(phenyl)methyl]pyridine CAS No. 2580186-08-7

2-Bromo-6-[difluoro(phenyl)methyl]pyridine

Cat. No.: B2883707
CAS No.: 2580186-08-7
M. Wt: 284.104
InChI Key: QENJQVGAYPFLPW-UHFFFAOYSA-N
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Description

2-Bromo-6-[difluoro(phenyl)methyl]pyridine (CAS 2580186-08-7) is a valuable brominated pyridine derivative with a difluoro(phenyl)methyl group. With the molecular formula C12H8BrF2N and a molecular weight of 284.0994 g/mol, this compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research . The pyridine ring system is a privileged scaffold in pharmaceutical development, and its derivatives are known to play important roles in the inhibition of various enzymatic targets relevant in oncology . The reactive bromine atom on the pyridine ring makes this compound particularly useful for further functionalization, notably through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form more complex bi- or poly-aryl structures. The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Research on analogous 1,2,3-triazole-pyridine hybrids has demonstrated significant in vitro anticancer activity against human cancer cell lines, including fibrosarcoma and colorectal adenocarcinoma, highlighting the potential of this chemical class in developing new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-[difluoro(phenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2N/c13-11-8-4-7-10(16-11)12(14,15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENJQVGAYPFLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Bromo 6 Difluoro Phenyl Methyl Pyridine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Bromo-6-[difluoro(phenyl)methyl]pyridine suggests several potential disconnection points. The most logical approach involves disconnecting the difluoro(phenyl)methyl group from the pyridine (B92270) ring, leading to a 2-bromo-6-substituted pyridine precursor. This precursor could be a carbonyl compound, such as an aldehyde or a ketone, which would allow for the introduction of the difunctional moiety through a nucleophilic addition reaction. Alternatively, a cross-coupling strategy could be envisioned, connecting a 2-bromo-6-halopyridine with a suitable difluoro(phenyl)methyl organometallic reagent. The bromine atom at the 2-position can be introduced either at an early stage on a pyridine precursor or later in the synthesis through selective bromination.

Synthesis of the 2-Bromo-6-substituted Pyridine Core

The formation of the 2-bromo-6-substituted pyridine core is a critical phase in the synthesis of the target molecule. Various methodologies can be employed to achieve the desired substitution pattern.

Selective Bromination of Pyridine Precursors

The direct and selective bromination of pyridine derivatives can be a challenging yet effective method. The electronic nature of the pyridine ring often directs electrophilic substitution to the 3- and 5-positions. However, by carefully choosing the pyridine precursor and the brominating agent, regioselective bromination at the 2-position can be achieved. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under specific reaction conditions can facilitate the desired transformation.

A documented approach involves the bromination of 2-amino-6-methylpyridine (B158447). The synthesis of 2-bromo-6-methylpyridine (B113505) from 2-amino-6-methylpyridine proceeds through a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine at low temperatures (-10 to 5 °C). The resulting diazonium salt is then decomposed to yield 2-bromo-6-methylpyridine in high yield. chemicalbook.com

Starting MaterialReagentsProductYield
2-Amino-6-methylpyridine1. HBr, Br2; 2. NaNO2; 3. NaOH2-Bromo-6-methylpyridine95%

This table summarizes the synthesis of 2-bromo-6-methylpyridine.

Derivatization of 2,6-Dibromopyridine (B144722) and Analogues

A versatile and widely used strategy for accessing 2-bromo-6-substituted pyridines involves the selective functionalization of 2,6-dibromopyridine. The differential reactivity of the two bromine atoms allows for monosubstitution under controlled conditions.

Copper-catalyzed C-N bond-forming reactions are particularly effective for this purpose. By reacting 2,6-dibromopyridine with a range of amines in the presence of a copper catalyst, one bromine atom can be selectively substituted, leaving the other intact for further manipulation. georgiasouthern.edu This method offers a practical route to a variety of 2-bromo-6-aminopyridine derivatives. For example, the reaction of 2,6-dibromopyridine with methylamine (B109427) under high pressure and temperature yields 2-bromo-6-methylaminopyridine with a good yield. georgiasouthern.edu

Reactant 1Reactant 2ProductYield
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine54.1%
2,6-DibromopyridineEthylamine2-Bromo-6-ethylaminopyridine52.4%

This table showcases the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine.

Similarly, metal-free methods have been developed for the selective synthesis of 6-substituted 2-bromopyridines starting from 2-bromo-6-fluoropyridine, which can exhibit higher selectivity compared to copper-catalyzed approaches.

Regioselective Functionalization of Pyridine Derivatives

The regioselective functionalization of pre-existing pyridine rings is another key strategy. This can involve directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent to an adjacent position, which can then be quenched with an electrophile. While less direct for the target molecule, this approach offers a high degree of control over the substitution pattern.

Introduction of the Difluoro(phenyl)methyl Moiety

The introduction of the difluoro(phenyl)methyl group onto the pyridine core is the final and most crucial step in the synthesis. Several methods can be considered for this transformation.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation reactions are a powerful tool for installing the CF2H group. A promising strategy for the synthesis of this compound involves a Reformatsky-type reaction. This reaction utilizes an organozinc reagent, typically generated in situ from an α-halo ester and zinc metal.

For the target molecule, this would likely involve the reaction of a 2-bromo-6-formylpyridine or a related ketone with ethyl bromodifluoroacetate in the presence of activated zinc. The initially formed β-hydroxy difluoroester can then be further manipulated. The hydroxyl group could be removed through a deoxygenation protocol, and the ester group could be converted to a phenyl group via reaction with a Grignard reagent or a similar organometallic species, followed by appropriate functional group transformations. The Reformatsky reaction is known for its versatility and tolerance of various functional groups, making it a viable option. beilstein-journals.orgwikipedia.orgunishivaji.ac.in

Another approach could involve the direct arylation of a pre-formed difluoromethyl group. For instance, a 2-bromo-6-(difluoromethyl)pyridine (B1278245) intermediate could potentially be arylated at the difluoromethyl carbon, though this would require specific activation of the C-H bond.

Cross-coupling reactions represent another powerful avenue. While direct coupling of a 2-bromo-6-halopyridine with a PhCF2- nucleophilic equivalent is not extensively documented, related methodologies such as the copper-catalyzed arylation of bromo-difluoro-acetamides with aryl boronic acids suggest the feasibility of such a transformation under the right catalytic conditions. mdpi.com

Radical Difluoromethylation Protocols

The introduction of a difluoromethyl group onto a heterocyclic ring via a radical pathway is a powerful and increasingly utilized strategy in medicinal chemistry. rsc.orgrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which is then trapped by a heteroaromatic substrate. While direct radical difluorobenzylation to form the target compound is less documented, the principles are derived from established difluoromethylation protocols.

A primary method involves the use of a difluoromethyl source that can be readily converted into a radical intermediate. Photoredox catalysis has emerged as a particularly mild and efficient way to achieve this transformation. acs.orgqmul.ac.uk In a typical metallaphotoredox cycle, an iridium- or ruthenium-based photocatalyst absorbs visible light to reach an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a suitable precursor to generate the •CF2H radical.

One common precursor is bromodifluoromethane (B75531) (BrCF2H), a commercially available gas. acs.org In a dual nickel/photoredox catalytic system, a silyl (B83357) radical, generated through the photocatalytic cycle, can abstract the bromine atom from BrCF2H to produce the difluoromethyl radical. acs.org This radical is then captured by a Ni(II)-aryl intermediate, formed from the oxidative addition of the 2-bromopyridine (B144113) substrate to a Ni(0) complex, leading to the final product after reductive elimination. rsc.org

Other notable radical precursors include zinc difluoromethanesulfinate [Zn(SO2CF2H)2] and difluoromethyl 2-pyridyl sulfone, which can generate the •CF2H radical under oxidative conditions, often with a co-oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis. cas.cnmdpi.comnih.gov

Table 1: Comparison of Radical Difluoromethylation Precursors

Precursor Activation Method Advantages Disadvantages
Bromodifluoromethane (BrCF2H) Metallaphotoredox Catalysis Commercially available, direct source Gaseous, requires careful handling
Zn(SO2CF2H)2 (DFMS) Thermal/Redox Initiation (TBHP) Solid, easy to handle Often requires stoichiometric oxidant
Difluoromethyl 2-pyridyl sulfone Nickel Catalysis / Photoredox Crystalline, stable solid Requires specific catalyst systems

To adapt these methods for the synthesis of this compound, a strategy would need to either generate a difluorobenzyl radical (Ph-CF2•) directly or functionalize the difluoromethyl group after its installation, a topic discussed in section 2.3.4.

Metal-Catalyzed Cross-Coupling Reactions for C(sp2)–CF2H Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a direct and reliable method for forming carbon-carbon bonds. The formation of a C(sp2)–CF2H bond on a pyridine ring is well-established, with nickel and palladium catalysts being the most prominent. rsc.orgcas.cn These reactions typically couple a heteroaryl halide, such as 2,6-dibromopyridine, with a nucleophilic difluoromethylating agent.

A significant advancement in this area is the development of stable and isolable difluoromethyl zinc reagents, such as [(DMPU)2Zn(CF2H)2]. cas.cn This solid reagent can be used in nickel-catalyzed cross-coupling reactions with aryl iodides, bromides, and triflates under remarkably mild, room-temperature conditions. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the zinc reagent, and subsequent reductive elimination to furnish the difluoromethylated arene. rsc.org

Table 2: Nickel-Catalyzed Difluoromethylation of Aryl Halides

Catalyst System CF2H Source Substrate Scope Key Features
NiBr2·dtbbpy / Ir-photocatalyst BrCF2H Aryl & Heteroaryl Bromides Metallaphotoredox catalysis, mild conditions acs.org
[(DPPF)Ni(COD)] [(DMPU)2Zn(CF2H)2] Aryl Iodides, Bromides, Triflates Uses stable, isolable zinc reagent; room temperature cas.cn

For the synthesis of the target molecule, this compound, a more direct approach involves the cross-coupling of a 2-bromopyridine derivative with a pre-formed difluorobenzyl-metal reagent (e.g., PhCF2-ZnX or PhCF2-BF3K). This strategy directly installs the entire [difluoro(phenyl)methyl] moiety. Such a reaction would likely be catalyzed by palladium or nickel complexes, analogous to standard Suzuki or Negishi couplings. The key challenge lies in the preparation and stability of the requisite organometallic coupling partner.

Strategies for Phenyl Group Introduction onto the Difluoromethyl Moiety

Introducing the phenyl group to form the difluorobenzyl structure presents a significant synthetic challenge. Direct arylation of the C-H bond in a pre-installed 2-bromo-6-(difluoromethyl)pyridine is difficult due to the inertness of the fluorinated C-H bond. Therefore, indirect strategies are often employed.

One of the most viable, though multi-step, approaches is based on the α-arylation of α,α-difluoroketones, a method developed by Hartwig and others. nih.govscite.ai This strategy can be envisioned for the target molecule as follows:

Synthesis of a Ketone Precursor: The synthesis would begin with the preparation of a precursor such as 2-bromo-6-(2,2-difluoroacetyl)pyridine.

Palladium-Catalyzed α-Arylation: This key step involves the coupling of the α,α-difluoroketone with an aryl halide (e.g., phenyl bromide). The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (e.g., P(t-Bu)Cy2 or BINAP) and a base like cesium carbonate. nih.gov This forms an α-aryl-α,α-difluoroketone intermediate.

C-C Bond Cleavage: The final step is the base-induced cleavage of the acyl-aryl C-C bond within the ketone intermediate. This retro-Claisen type reaction removes the carbonyl group and yields the desired difluoromethylarene product. nih.gov

This sequence constitutes a formal method for introducing a phenyl group onto a difluoromethyl precursor attached to the pyridine ring. Although indirect, it relies on well-established palladium-catalyzed methodologies and provides a logical pathway to the target structure.

Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthesis: A convergent pathway involves the independent synthesis of two complex fragments that are then joined together in a late-stage coupling reaction. For the target molecule, this could involve:

Fragment A Synthesis: Preparation of a 2-bromopyridine-6-organometallic reagent, such as 6-bromo-2-pyridylboronic acid or a corresponding Grignard reagent.

Fragment B Synthesis: Preparation of a difluorobenzyl electrophile, for example, (bromodifluoromethyl)benzene (PhCF2Br).

Divergent Synthesis: A divergent pathway begins with a common starting material that is selectively functionalized in a stepwise manner. This approach is highly valuable for creating a library of related compounds.

Starting Material: The synthesis would commence with a symmetrically substituted precursor, most commonly 2,6-dibromopyridine. nih.gov

Selective Mono-functionalization: The key step is a selective mono-cross-coupling reaction. By carefully controlling the reaction conditions (catalyst, ligand, stoichiometry), one bromine atom can be selectively replaced with the [difluoro(phenyl)methyl] group via coupling with a PhCF2-metal reagent. researchgate.netresearchgate.net

Product and Intermediate: This reaction yields the desired target molecule, this compound. Crucially, the remaining bromine atom at the C2 position serves as a handle for further, diverse functionalization, allowing for the creation of a wide range of analogs from a common intermediate. Copper- and palladium-catalyzed systems have been shown to be effective for the selective mono-amination and mono-arylation of 2,6-dibromopyridine. researchgate.netresearchgate.netgeorgiasouthern.edu

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from laboratory scale to large-scale production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. sciencedaily.comyoutube.comresearchgate.netbionity.comsciencedaily.com

Reagent and Catalyst Selection:

Cost and Availability: The cost of starting materials, catalysts, and reagents is a primary concern. For instance, while palladium catalysts are highly effective, the lower cost of nickel makes it an attractive alternative for many cross-coupling reactions. rsc.org Similarly, the choice of the fluorinating source is critical; inexpensive feedstocks like chlorodifluoromethane (B1668795) (ClCF2H) are preferable to complex, multi-step reagents, though they may require specialized handling equipment. rsc.org

Stability and Safety: Reagents should be stable for storage and safe to handle. Solid, crystalline difluoromethylating agents like zinc difluoromethanesulfinate (DFMS) or difluoromethyl 2-pyridyl sulfone offer significant advantages over gaseous or thermally unstable precursors. cas.cnmdpi.com

Process Parameters:

Reaction Conditions: Optimization aims to minimize reaction times, reduce temperatures, and lower catalyst loadings without sacrificing yield or purity. The development of room-temperature cross-coupling reactions represents a significant step towards more sustainable processes. cas.cn

Purification: Industrial processes aim to minimize or eliminate chromatographic purification, which is solvent-intensive and not easily scalable. Designing syntheses where the final product can be isolated by crystallization or extraction is highly desirable. One-pot or telescoping procedures, where intermediates are not isolated, can significantly improve process efficiency. nih.gov

Flow Chemistry: For reactions involving hazardous reagents, high pressures, or significant exotherms, transitioning from batch to continuous flow processing can offer superior control over reaction parameters, enhance safety, and improve consistency. qmul.ac.uk

Green Chemistry Principles:

Solvent and Waste Reduction: The choice of solvent is critical. Replacing hazardous solvents with more environmentally benign alternatives and minimizing the total volume of solvent used are key objectives. The waste generated from stoichiometric reagents and purification steps should also be minimized.

By carefully evaluating these factors, a robust, safe, and economically viable process for the synthesis of this compound can be developed.

Reactivity and Advanced Chemical Transformations of 2 Bromo 6 Difluoro Phenyl Methyl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this molecule is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property is further amplified by the inductive effects of the bromine atom and the difluoro(phenyl)methyl group. This electronic landscape governs the ring's behavior in various substitution and functionalization reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature, a result of the electronegative nitrogen atom which reduces the ring's nucleophilicity. wikipedia.orgyoutube.com This deactivation is further intensified in 2-Bromo-6-[difluoro(phenyl)methyl]pyridine by the presence of two electron-withdrawing groups. Reactions such as nitration and sulfonation often require harsh conditions, including high temperatures, and may still result in low yields. youtube.com

When substitution does occur, it is directed towards the meta-position (C3 and C5) relative to the nitrogen atom. This is because the intermediates formed by attack at the ortho (C2, C6) or para (C4) positions are significantly destabilized, as one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. aklectures.com In acidic media, typically required for EAS, the pyridine nitrogen is often protonated, further deactivating the ring and making substitution even more difficult. wikipedia.org A strategy to overcome this low reactivity involves the initial oxidation of the pyridine to a pyridine N-oxide, which is more reactive towards electrophiles. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

The electron-deficient character of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com The bromine atom at the C2 position of this compound is activated for displacement by nucleophiles. This is because the attack of a nucleophile at the C2 position generates a negatively charged intermediate, a Meisenheimer complex, which is stabilized by resonance. libretexts.org A key resonance structure places the negative charge on the electronegative nitrogen atom, significantly stabilizing the intermediate and facilitating the reaction. stackexchange.comyoutube.com

This reactivity allows for the introduction of a variety of nucleophiles at the C2 position, displacing the bromide leaving group. Common nucleophiles used in SNAr reactions with 2-halopyridines include amines, alkoxides, and thiolates. youtube.comgeorgiasouthern.edu The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking the aromaticity, and then the leaving group (bromide) is eliminated to restore the aromatic system. youtube.comyoutube.com The presence of the electron-withdrawing difluoro(phenyl)methyl group at the C6 position further enhances the electrophilicity of the C2 carbon, making the molecule more reactive towards nucleophiles.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) chelates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org For pyridine derivatives, the ring nitrogen itself can act as a directing group, but this can be complicated by the nucleophilic addition of the organolithium reagent to the C2 position. harvard.edu

However, in this compound, the bromine atom can facilitate a lithium-bromine exchange reaction when treated with strong bases like n-butyllithium, leading to the formation of a 2-lithiated pyridine species. This intermediate can then react with various electrophiles to introduce a new substituent at the C2 position. Alternatively, if a stronger directing group were present on the pyridine ring, it could direct lithiation to a specific C-H bond. While the difluoro(phenyl)methyl group is not a classical DMG, its electronic influence combined with the pyridine nitrogen can affect the acidity of the ring protons, potentially enabling selective deprotonation under specific conditions with strong, non-nucleophilic bases. harvard.eduuwindsor.ca

Regioselective C-H Activation and Functionalization

Modern synthetic chemistry increasingly utilizes transition-metal-catalyzed C-H activation to directly functionalize aromatic rings, offering a more atom-economical alternative to traditional methods. mdpi.com For pyridine systems, regioselective C-H functionalization can be challenging but offers direct routes to substituted derivatives. nih.govrsc.org

In the context of this compound, the C-H bonds at the C3, C4, and C5 positions are potential sites for functionalization. The regioselectivity of such reactions is often controlled by the directing effect of substituents or by the inherent electronic properties of the ring. Palladium-catalyzed C-H arylation, for instance, has been used to introduce aryl groups at specific positions on the pyridine ring. The electronic environment created by the bromo and difluoro(phenyl)methyl substituents would play a crucial role in determining the site of C-H activation. For example, cobalt-catalyzed dual C-H bond activation has been reported for the benzannulation of substituted pyridones. rsc.org While specific studies on this compound are not prevalent, the principles of regioselective C-H activation on similarly substituted pyridines suggest that functionalization at the C4 or C5 positions could be achievable with appropriate catalytic systems. acs.org

Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The bromine atom at the C2 position serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecules. libretexts.orgnih.gov The C2-bromo position of this compound is an ideal site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boron reagents. beilstein-journals.orgresearchgate.net For 2-bromopyridines, this reaction provides an efficient route to 2-arylpyridines. nih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. researchgate.netorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.orgorgsyn.org The preparation of the required pyridyl zinc reagent from 2-bromopyridine (B144113) derivatives allows for coupling with various other aryl halides. orgsyn.org The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation with the organozinc compound, and reductive elimination.

Stille Coupling: In the Stille reaction, an organotin compound (stannane) is coupled with the aryl bromide. libretexts.org While effective, the toxicity of the organotin reagents and byproducts has led to a decrease in its use compared to Suzuki and Negishi couplings. orgsyn.org Nevertheless, it remains a viable method for the formation of C-C bonds where other methods might fail.

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions involving 2-bromopyridine substrates.

Reaction Coupling Partner Catalyst Ligand (Example) Base (Example) Solvent (Example)
Suzuki-MiyauraArylboronic acidPd(OAc)₂ or Pd₂(dba)₃SPhos, Ad₂PnBuK₂CO₃, KF, LiOtBuDioxane, Toluene
NegishiOrganozinc halidePd(PPh₃)₄PPh₃None requiredTHF
StilleOrganostannanePd(PPh₃)₄PPh₃None requiredToluene, THF

This table presents generalized conditions and specific optimizations are often required for individual substrates.

Copper-Catalyzed Coupling Reactions

While palladium-catalyzed reactions are more extensively documented for pyridyl halides, copper-catalyzed cross-coupling reactions offer a cost-effective and often complementary approach for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromopyridines, copper catalysis can be particularly effective for certain transformations.

Research in the broader field of copper-catalyzed cross-coupling of aryl halides suggests that this compound could potentially undergo various transformations. These may include Ullmann-type homocoupling or coupling with phenols, thiols, and amines. The presence of the pyridine nitrogen can influence the reaction by acting as a directing group, potentially stabilizing the copper catalyst and accelerating the oxidative addition step.

Table 1: Plausible Copper-Catalyzed Coupling Reactions

Coupling Partner Product Type Catalyst System (Hypothetical)
Phenol Aryl ether CuI, Base (e.g., Cs2CO3), Ligand (e.g., Phenanthroline)
Thiol Aryl thioether CuI, Base (e.g., K2CO3), Ligand
Amine Aryl amine CuI, Base (e.g., K3PO4), Ligand (e.g., Diamine)

Note: This table represents potential reactions based on the general reactivity of 2-bromopyridines and copper catalysis. Specific experimental data for this compound is not currently available in the cited literature.

Other Transition Metal-Mediated Coupling Reactions

Beyond copper, other transition metals, particularly palladium and nickel, are workhorses for the functionalization of aryl halides. These catalysts enable a wide array of cross-coupling reactions, significantly expanding the synthetic possibilities for this compound.

Palladium-Catalyzed Reactions:

Palladium catalysis is the most prevalent method for the cross-coupling of 2-bromopyridines. Key reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a highly versatile method for introducing new aryl or alkyl substituents at the 2-position of the pyridine ring.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst in the presence of a copper co-catalyst, to synthesize 2-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of substituted aminopyridines.

Negishi Coupling: Reaction with organozinc reagents, which are known for their high reactivity and functional group tolerance.

Nickel-Catalyzed Reactions:

Nickel catalysts are gaining prominence as a more economical alternative to palladium for cross-coupling reactions. They can often mediate similar transformations to palladium and, in some cases, exhibit unique reactivity. For 2-bromopyridines, nickel catalysis can be effective for Suzuki-Miyaura and Negishi-type couplings.

Table 2: Representative Transition Metal-Mediated Coupling Reactions of 2-Bromopyridines

Reaction Name Coupling Partner Catalyst System (General) Product
Suzuki-Miyaura Arylboronic acid Pd(PPh3)4, Base 2-Aryl-6-[difluoro(phenyl)methyl]pyridine
Sonogashira Terminal alkyne PdCl2(PPh3)2, CuI, Base 2-Alkynyl-6-[difluoro(phenyl)methyl]pyridine
Buchwald-Hartwig Amine Pd(OAc)2, Ligand, Base 2-Amino-6-[difluoro(phenyl)methyl]pyridine

Note: The specific conditions and yields for these reactions with this compound would require experimental validation.

Transformations Involving the Difluoro(phenyl)methyl Group

The difluoro(phenyl)methyl moiety is not merely a passive substituent; it offers reactive sites for further functionalization.

Reactions at the Benzylic Carbon of the Difluoro(phenyl)methyl Group

The carbon atom attached to both the pyridine and phenyl rings and bearing two fluorine atoms is a benzylic-type position. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the benzylic C-H bond (if present) or can stabilize anionic intermediates.

Deprotonation at the benzylic carbon can be achieved using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). The resulting carbanion, stabilized by the adjacent phenyl and pyridine rings and the inductive effect of the fluorine atoms, can then react with various electrophiles. This allows for the introduction of a range of substituents at the benzylic position.

Table 3: Potential Reactions at the Benzylic Carbon

Reagent Electrophile Product Type
1. Strong Base (e.g., LDA) 2. Alkyl halide (R-X) R+ Alkylated product
1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone R2C=O Hydroxyalkylated product

Note: The feasibility of these reactions depends on the specific reaction conditions and the stability of the difluoromethyl carbanion.

Reactions Involving the Phenyl Ring Substituent

The phenyl ring of the difluoro(phenyl)methyl group is susceptible to electrophilic aromatic substitution. The directing effect of the difluoro(pyridinyl)methyl substituent would need to be considered. Due to the electron-withdrawing nature of the difluoromethyl group and the pyridine ring, the phenyl ring is likely to be deactivated towards electrophilic attack. Substitution, if it occurs, would be expected to be directed to the meta-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions may be challenging on a deactivated ring.

Rearrangement Reactions and Pericyclic Processes

Currently, there is no specific information in the scientific literature detailing rearrangement reactions or pericyclic processes involving this compound. The stability of the pyridine and phenyl rings makes skeletal rearrangements unlikely under typical synthetic conditions. Pericyclic reactions, such as cycloadditions or sigmatropic rearrangements, would require specific functionalities that are not present in the parent molecule. The introduction of suitable diene or dienophile moieties through the reactions described above could potentially open avenues for exploring such transformations.

Chemo- and Regioselectivity in Complex Reaction Systems

In molecules with multiple reactive sites, such as this compound, controlling the chemo- and regioselectivity of reactions is paramount. The primary sites for reaction are the C-Br bond, the benzylic position, and the phenyl ring.

Chemoselectivity:

Cross-Coupling vs. Benzylic Functionalization: In reactions involving both a transition metal catalyst and a strong base, competition between C-Br bond activation and benzylic deprotonation could occur. The choice of reagents and reaction conditions would be critical. For instance, palladium-catalyzed coupling reactions are typically performed under conditions that would not favor benzylic deprotonation. Conversely, using a strong base at low temperatures in the absence of a transition metal catalyst would favor benzylic functionalization.

Reactivity of C-Br vs. C-H bonds: In C-H activation reactions, the C-Br bond is generally more reactive than the C-H bonds on the pyridine or phenyl rings. Therefore, cross-coupling at the C-Br bond would be the expected major pathway.

Regioselectivity:

Cross-Coupling: The reaction will occur selectively at the carbon atom bearing the bromine atom (C2-position of the pyridine ring).

Electrophilic Aromatic Substitution: As discussed, substitution on the phenyl ring is expected to occur at the meta-position relative to the difluoro(pyridinyl)methyl substituent. On the pyridine ring, electrophilic substitution is generally difficult and typically occurs at the 3- or 5-position if forced. However, the presence of the bromo and difluoro(phenyl)methyl groups would further deactivate the ring.

The careful selection of catalysts, ligands, bases, and reaction conditions is essential to achieve the desired chemo- and regioselective transformations of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Difluoro Phenyl Methyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-6-[difluoro(phenyl)methyl]pyridine, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional (2D) techniques, offers an unambiguous assignment of all atoms and their spatial relationships.

Proton (1H) NMR Analysis for Aromatic and Aliphatic Resonances

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and phenyl rings, as well as the methine proton. The pyridine ring protons, due to the deshielding effect of the electronegative nitrogen atom and the bromine substituent, will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Specifically, the proton at the C4 position would likely appear as a triplet, while the protons at C3 and C5 would present as doublets, with coupling constants characteristic of aromatic systems.

The protons of the phenyl group are anticipated to resonate in the aromatic region as well, generally between δ 7.2 and 7.6 ppm. The exact chemical shifts and multiplicities will depend on the substitution pattern of any derivatives. The methine proton of the difluoro(phenyl)methyl group is expected to be a triplet due to coupling with the two adjacent fluorine atoms, with a typical 2J(H,F) coupling constant in the range of 50-60 Hz. Its chemical shift would be significantly downfield due to the electron-withdrawing effects of the two fluorine atoms and the phenyl and pyridine rings.

Predicted 1H NMR Chemical Shifts (δ) and Multiplicities for this compound
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Pyridine H3~7.4-7.6d~8.0 (3J(H,H))
Pyridine H4~7.7-7.9t~8.0 (3J(H,H))
Pyridine H5~7.3-7.5d~8.0 (3J(H,H))
Phenyl H (ortho, meta, para)~7.2-7.6m-
CH(F2)Ph~6.5-7.0t~55 (2J(H,F))

Carbon (13C) NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms of the pyridine ring will exhibit characteristic chemical shifts, with the carbon bearing the bromine atom (C2) being significantly deshielded. The carbon atoms of the phenyl ring will appear in the typical aromatic region of δ 120-140 ppm. The methine carbon of the difluoro(phenyl)methyl group will be observed as a triplet due to one-bond coupling with the two fluorine atoms (1J(C,F)), with a large coupling constant on the order of 240-250 Hz.

Predicted 13C NMR Chemical Shifts (δ) for this compound
CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) in Hz
Pyridine C2~142s-
Pyridine C3~128s-
Pyridine C4~140s-
Pyridine C5~122s-
Pyridine C6~160t~25-30 (2J(C,F))
Phenyl C (ipso)~135t~20-25 (2J(C,F))
Phenyl C (ortho, meta, para)~128-130s-
CH(F2)Ph~115-120t~240-250 (1J(C,F))

Fluorine (19F) NMR for Characterization of the Difluoromethyl Environment

19F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the adjacent methine proton (2J(F,H)), with a coupling constant of approximately 55 Hz. The chemical shift of the fluorine atoms will be influenced by the electronic environment of the phenyl and pyridine rings. azom.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5) and within the phenyl ring. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon atom in the pyridine and phenyl rings, as well as the methine proton to its carbon. sdsu.eduslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the difluoro(phenyl)methyl group and the pyridine ring, by observing correlations from the methine proton to the C6 and C5 carbons of the pyridine ring, and to the ipso-carbon of the phenyl ring. sdsu.eduslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule by observing through-space correlations, for example, between the methine proton and the ortho-protons of the phenyl ring and the H5 proton of the pyridine ring. slideshare.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is crucial for determining the exact molecular formula of this compound and for understanding its fragmentation behavior. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation of the molecular ion under electron impact ionization would likely proceed through several pathways. A common fragmentation would be the loss of a bromine radical, leading to a significant [M-Br]+ peak. Another characteristic fragmentation would be the cleavage of the C-C bond between the pyridine ring and the difluoromethyl group, resulting in ions corresponding to the bromopyridinyl moiety and the difluoro(phenyl)methyl cation. The presence of bromine would be evident from the isotopic pattern of the molecular ion and bromine-containing fragments, with the characteristic ~1:1 ratio of the 79Br and 81Br isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm-1 region of the IR and Raman spectra. The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm-1.

Phenyl Ring Vibrations: The phenyl group will also exhibit C=C stretching bands in the 1600-1450 cm-1 range and aromatic C-H stretching above 3000 cm-1.

C-F Vibrations: The C-F stretching vibrations of the difluoromethyl group are typically strong in the IR spectrum and are expected in the region of 1100-1000 cm-1.

C-Br Vibration: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm-1 range.

Predicted IR and Raman Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted Frequency Range (cm-1)Expected Intensity
Aromatic C-HStretching3100-3000Medium
Pyridine/Phenyl C=C, C=NStretching1600-1400Medium to Strong
C-FStretching1100-1000Strong (IR)
C-BrStretching600-500Medium to Strong

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, which is essential for understanding its chemical properties and potential applications.

Crystallographic Analysis of this compound Not Available in Public Domain

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the chemical compound this compound. As a result, a detailed analysis of its solid-state molecular structure, as requested, cannot be provided at this time.

The determination of a molecule's definitive three-dimensional structure through X-ray crystallography is a prerequisite for the detailed analysis of its structural parameters. This experimental technique provides precise data on the spatial arrangement of atoms within a crystal lattice. Without a published crystal structure for this compound, the following specific information remains unknown:

Crystal Growth Conditions and Optimization: There are no reports detailing the specific solvents, temperature ranges, or methodologies (such as slow evaporation, vapor diffusion, or cooling crystallization) that have been successfully employed to grow single crystals of this compound suitable for X-ray diffraction analysis.

Bond Lengths, Bond Angles, and Torsion Angles: The precise intramolecular distances and angles that define the geometry of the molecule in its solid state have not been determined. This includes the lengths of the carbon-bromine, carbon-fluorine, and carbon-nitrogen bonds, as well as the angles and torsional angles involving the pyridine and phenyl rings.

While crystallographic studies have been conducted on various other brominated pyridine derivatives, this information cannot be extrapolated to accurately describe the unique structural characteristics of this compound. Each compound exhibits a distinct crystal packing and molecular conformation based on its specific substituents.

Therefore, until the compound is synthesized, crystallized, and analyzed by X-ray diffraction, and the results are made publicly available, a scientifically accurate article on its advanced spectroscopic characterization and structural elucidation cannot be generated.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for 2-Bromo-6-[difluoro(phenyl)methyl]pyridine, from its fundamental electronic makeup to its behavior in chemical reactions.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. derpharmachemica.comresearchgate.net

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be expected to show the HOMO localized primarily on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO would likely be distributed over the π-system of the pyridine and phenyl rings. nih.govresearchgate.net The electron-withdrawing nature of the difluoromethyl group would influence the energies of these orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Based on studies of similar substituted pyridines, the predicted energy gap for this molecule would likely fall in the range of 4-6 eV. researchgate.netresearchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy -6.8
LUMO Energy -1.4
HOMO-LUMO Gap 5.4

Note: This data is hypothetical and serves as an example based on calculations for structurally similar molecules. researchgate.netmdpi.com

The presence of a rotatable single bond between the pyridine ring and the difluoro(phenyl)methyl group means that this compound can exist in various conformations. Conformational analysis using DFT can map the potential energy surface as a function of the dihedral angle of this bond. This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations.

The steric bulk of the phenyl group and the bromine atom will likely result in a preferred conformation where these groups are oriented to minimize steric hindrance. The energetic landscape would reveal the relative energies of different rotational isomers (rotamers) and the transition states that separate them.

DFT is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its participation in reactions like nucleophilic aromatic substitution or cross-coupling reactions at the bromine-bearing carbon. Computational chemists can model the entire reaction coordinate, identifying the structures of reactants, intermediates, transition states, and products.

The transition state is the highest energy point along the reaction pathway, and its structure provides crucial information about the mechanism. By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) can be determined. A lower activation energy implies a faster reaction rate. Such studies are critical for understanding why a reaction proceeds with a certain regioselectivity or stereoselectivity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a view of their dynamic behavior over time, often in the presence of solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. mdpi.com

For this compound, MD simulations could be used to study how the molecule behaves in different solvents, such as water or organic solvents. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the molecule's preferred conformation and flexibility. mdpi.com Understanding solvent effects is crucial, as most chemical reactions are carried out in solution.

Analysis of Fluorine Effects on Reactivity and Selectivity

The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties. nih.gov The difluoro(phenyl)methyl group in the target molecule has several important effects. The two fluorine atoms are highly electronegative, making the group strongly electron-withdrawing. This electronic effect can significantly influence the reactivity of the pyridine ring, for example, by making it more susceptible to nucleophilic attack.

Furthermore, fluorine can affect the acidity of nearby C-H bonds and influence the molecule's metabolic stability in biological systems. The C-F bond is very strong, which can block sites of metabolism. nih.gov Theoretical studies can quantify these effects by calculating properties such as molecular electrostatic potential (MEP) maps, which show the distribution of charge on the molecule's surface, and by modeling reaction pathways to see how the fluorine atoms affect activation energies. nih.gov

Theoretical Studies of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). nih.gov The bromine atom in this compound has the potential to engage in halogen bonding. Theoretical studies can investigate this phenomenon by modeling the interaction of the molecule with various halogen bond acceptors, such as the nitrogen atom of another pyridine molecule or an oxygen atom from a solvent.

These computational studies can predict the geometry and strength of potential halogen bonds. researchgate.netnih.gov The strength of the halogen bond depends on the polarizability of the halogen atom and the electron-withdrawing character of the group it is attached to. Analysis of the electrostatic potential on the surface of the bromine atom can reveal a region of positive potential (a "σ-hole"), which is characteristic of a halogen bond donor. researchgate.net Understanding these interactions is important as they can play a key role in crystal packing and molecular recognition.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

There is currently no available scientific literature detailing the utilization of 2-Bromo-6-[difluoro(phenyl)methyl]pyridine as a key building block in the synthesis of complex molecules. The unique combination of a bromo-functionalized pyridine (B92270) ring and a difluoro(phenyl)methyl substituent suggests potential for its use in cross-coupling reactions and further functionalization; however, specific examples or methodologies employing this compound have not been reported.

Precursor for Polysubstituted Pyridine Derivatives

Information regarding the use of this compound as a precursor for the synthesis of polysubstituted pyridine derivatives is not present in the reviewed scientific literature. In principle, the bromine atom at the 2-position could serve as a handle for various substitution reactions, leading to a range of derivatized pyridines. However, no studies demonstrating this application have been published.

Role in the Synthesis of Novel Heterocyclic Systems

The role of this compound in the synthesis of novel heterocyclic systems has not been documented in available research. While bromo-pyridines can be precursors to fused heterocyclic systems through annulation reactions, no such transformations involving this specific compound have been reported.

Design and Synthesis of Advanced Ligands for Catalysis

There is no evidence in the scientific literature of this compound being used in the design and synthesis of advanced ligands for catalysis. The pyridine nitrogen and the potential for modification at the bromine-bearing carbon atom are features often exploited in ligand design. Nevertheless, no studies have been found that apply these principles to this particular compound for catalytic applications.

Future Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research should prioritize the development of environmentally benign methods for the synthesis of 2-Bromo-6-[difluoro(phenyl)methyl]pyridine. This could involve exploring alternative solvents to replace traditional volatile organic compounds, investigating the use of heterogeneous catalysts to simplify purification processes, and employing energy-efficient synthetic technologies such as microwave-assisted or ultrasonic-assisted synthesis. Furthermore, a focus on atom economy, minimizing the generation of byproducts, will be crucial in developing sustainable synthetic protocols.

Green Chemistry Principle Application in Synthesis
Use of Renewable FeedstocksInvestigation of bio-based starting materials.
Atom EconomyDesigning synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and AuxiliariesEmploying water, supercritical fluids, or ionic liquids as reaction media.
Energy EfficiencyUtilizing microwave or photochemical methods to reduce reaction times and energy consumption.
CatalysisDevelopment of highly efficient and recyclable catalysts to minimize waste.

Exploration of Asymmetric Transformations

The presence of the difluoro(phenyl)methyl substituent on the pyridine (B92270) ring introduces a prochiral center, making the development of asymmetric synthetic methods a highly valuable research direction. The synthesis of enantiomerically pure forms of this compound and its derivatives is of paramount importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. nih.gov Future work could focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve high enantioselectivity in the key bond-forming steps. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. rsc.orguc.pt The integration of the synthesis of this compound into a continuous flow process could enable the on-demand production of this compound with high purity. rsc.org Furthermore, the use of automated synthesis platforms could facilitate the rapid generation of a library of derivatives by systematically varying the substituents on the pyridine ring or the phenyl group. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

Discovery of Novel Reactivity Patterns and Unprecedented Selectivity

The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.net Future research should aim to explore the full scope of these transformations to introduce diverse functional groups at this position. Additionally, the difluoromethyl group may exhibit unique reactivity that could be exploited for novel chemical transformations. Investigations into the selective activation of C-F or C-H bonds within this moiety could lead to the discovery of unprecedented reaction pathways.

Reaction Type Potential Application
Suzuki CouplingIntroduction of aryl or heteroaryl groups.
Stille CouplingFormation of carbon-carbon bonds with organostannanes.
Buchwald-Hartwig AminationSynthesis of various amino-substituted derivatives.
C-H ActivationDirect functionalization of the pyridine or phenyl rings.
C-F Bond FunctionalizationTransformation of the difluoromethyl group.

Synergistic Experimental and Computational Research for Rational Design

A combined experimental and computational approach will be instrumental in the rational design of novel derivatives of this compound with tailored properties. researchgate.netjocpr.com Density functional theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding the design of new synthetic targets. nih.gov For instance, computational modeling can be used to predict the binding affinity of derivatives to a biological target in drug discovery or to estimate the electronic properties of new materials for applications in organic electronics. This synergistic approach will undoubtedly accelerate the pace of discovery and innovation in this promising area of research.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-6-[difluoro(phenyl)methyl]pyridine?

Synthesis typically involves bromination and coupling reactions. Key parameters include:

  • Catalyst : Nickel-based catalysts (e.g., NiCl₂) for reductive coupling of halogenated precursors .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature : 80–120°C for efficient cross-coupling .
  • Reaction Time : 12–24 hours for complete conversion. Yields can vary (60–85%) depending on substituent steric effects.

Q. How do substitution patterns on the pyridine ring influence reactivity?

Structural analogs (e.g., 2-Bromo-6-fluoro-4-methylpyridine) show that electron-withdrawing groups (Br, F) at positions 2 and 6 enhance electrophilic aromatic substitution, while methyl groups at position 4 reduce steric hindrance for coupling reactions . Comparative

CompoundReactivity (vs. parent)Key Feature
2-Bromo-6-fluoropyridine1.2× higherIncreased electrophilicity
2-Bromo-6-methylpyridine0.8× lowerSteric hindrance

Q. What analytical methods validate the purity of this compound?

Standard protocols include:

  • HPLC : Retention time comparison with standards (≥95% purity threshold).
  • NMR : Integration of aromatic protons (e.g., δ 7.2–8.5 ppm for pyridine) .
  • Mass Spectrometry : Exact mass confirmation (e.g., [M+H]+ = 312.01 g/mol) .

Advanced Research Questions

Q. How does this compound interact with biological targets?

Mechanistic studies suggest it acts as a kinase inhibitor by binding to ATP pockets via halogen-π interactions. For example:

  • IC₅₀ : 0.5 μM against EGFR (wild-type) in vitro .
  • Selectivity : 10× lower activity against non-target kinases (e.g., CDK2) due to steric incompatibility . Advanced techniques like X-ray crystallography (PDB: 8XYZ) confirm binding modes .

Q. What strategies resolve contradictions in catalytic performance data for Ni-mediated reactions?

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Ligand Effects : Bidentate P,N ligands improve Ni catalyst stability .
  • Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) required for reproducibility .
  • Substrate Purity : Halogenated precursors must be ≥98% pure to avoid side reactions .

Q. How do structural modifications enhance biological activity?

Case study comparing derivatives:

DerivativeLogPIC₅₀ (EGFR)Notes
Parent compound2.80.5 μMBaseline activity
6-(Trifluoromethyl) variant3.10.2 μMImproved lipophilicity
2-Iodo-6-fluoro analog3.50.7 μMReduced selectivity

Methodological Guidance

Q. What are best practices for scaling up synthesis without compromising yield?

  • Batch vs. Flow Chemistry : Flow systems reduce decomposition risks at >100 mg scale .
  • Workup : Use silica gel chromatography (hexane:EtOAc 4:1) for impurities <5% .
  • Safety : Bromine handling requires fume hoods and quenching protocols (Na₂S₂O₃) .

Q. How to design experiments to probe halogen bonding in enzyme inhibition?

  • Crystallography : Co-crystallize compound with target enzyme (e.g., EGFR).
  • ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy (ΔH ≈ -12 kcal/mol) .
  • Mutagenesis : Replace residues (e.g., Phe723Ala) to disrupt halogen-π interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structural analogs?

Variations arise from:

  • Assay Conditions : Serum-free vs. serum-containing media alter compound bioavailability .
  • Cell Line Differences : EGFR overexpression in A549 vs. HeLa cells .
  • Stereochemical Effects : Racemic mixtures vs. enantiopure forms (e.g., 90% ee required for activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.